molecular formula C12H15ClO2S B048631 4-Cyclohexylbenzenesulfonyl chloride CAS No. 56354-57-5

4-Cyclohexylbenzenesulfonyl chloride

Cat. No. B048631
Key on ui cas rn: 56354-57-5
M. Wt: 258.76 g/mol
InChI Key: CREMYEDHKUWVTB-UHFFFAOYSA-N
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Patent
US04764239

Procedure details

The sodium salt prepared in Example I (420 gm, 1.6M) is intermittently mixed with phosphorous pentachloride (160 gm, 0.77M) in a three liter multi-necked flask and slowly warmed to 70° C. in an oil bath. The liquified reaction mass is aged at 70° C. for 8 hours, then cooled to room temperature and carefully poured over one kilogram of cracked ice. A solid precipitate is removed by filtration and the aqueous phase is extracted with methylene chloride three times, each time using 300 milliliters of MeCl. The combined organic phases are dried and concentrated using a rotary evaporator. 4-cyclohexylbenzenesulfonyl chloride (338 gm, 81% of theoretical yield) was recovered as a crude product.
Name
sodium
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[CH:2]1([C:8]2[CH:13]=[CH:12][C:11]([S:14]([O-:17])(=O)=[O:15])=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.P(Cl)(Cl)(Cl)(Cl)[Cl:19]>>[CH:2]1([C:8]2[CH:13]=[CH:12][C:11]([S:14]([Cl:19])(=[O:17])=[O:15])=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
sodium
Quantity
420 g
Type
reactant
Smiles
[Na+].C1(CCCCC1)C1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Quantity
160 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liquified reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A solid precipitate is removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with methylene chloride three times
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
4-cyclohexylbenzenesulfonyl chloride (338 gm, 81% of theoretical yield) was recovered as a crude product

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C1(CCCCC1)C1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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